5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.
Scientific Research Applications
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a selective STAT3 inhibitor . It binds directly to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
Its molecular weight of 23735 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of STAT3 by this compound results in anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Preparation Methods
The synthesis of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Comparison with Similar Compounds
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
5-(4-Methylbenzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine: This compound has a similar structure but with a methyl group on the benzyl ring, which may alter its biological activity and chemical reactivity.
5-Phenylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine: This derivative has a phenyl group instead of a benzyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQNFWTTJESBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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